Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride
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Overview
Description
“Hexanoic acid, 2-butyl-2-(diethylamino)-, 2-(4-bromophenyl)hydrazide, monohydrochloride” is a complex organic compound with a unique structure. Let’s break it down:
Hexanoic acid:
2-Butyl-2-(diethylamino): Refers to a butyl group (four carbon atoms) substituted with a diethylamino group (two ethyl groups attached to a nitrogen atom).
2-(4-bromophenyl)hydrazide: Contains a hydrazide functional group (–CONHNH₂) attached to a phenyl ring substituted with a bromine atom.
Monohydrochloride: Indicates that the compound forms a salt with hydrochloric acid (HCl).
Preparation Methods
The synthesis of this compound involves several steps. One common method is the Hiyama-Denmark cross-coupling reaction:
- Preparation of 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine (3o):
- Combine 4-(tert-butyl)pyridine with tert-butyl(dimethylsilyl)methyl bromide.
- Use Na₂S₂O₈ as an oxidant and Ir(ppy)₂(dtbbpy)PF₆ as a catalyst.
- The reaction occurs in DMSO/DCE (1:1) under light irradiation.
- Purify the product by silica gel column chromatography.
- Hiyama-Denmark Cross-Coupling:
- React 4-(tert-butyl)-2-(tert-butyl(dimethylsilyl)methyl)pyridine with 2-bromo-4-(tert-butyl)pyridine.
- Employ Pd(Ph₃P)₄ and Ag₂O as catalysts.
- Isolate the desired compound.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Used in the preparation of functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other hydrazide derivatives, such as 4,4’-di-tert-butyl-2,2’-bipyridine, exhibit similar reactivity.
Uniqueness: The combination of the hydrazide, bromophenyl, and diethylamino moieties sets this compound apart.
Properties
CAS No. |
174198-11-9 |
---|---|
Molecular Formula |
C20H35BrClN3O |
Molecular Weight |
448.9 g/mol |
IUPAC Name |
N'-(4-bromophenyl)-2-butyl-2-(diethylamino)hexanehydrazide;hydrochloride |
InChI |
InChI=1S/C20H34BrN3O.ClH/c1-5-9-15-20(16-10-6-2,24(7-3)8-4)19(25)23-22-18-13-11-17(21)12-14-18;/h11-14,22H,5-10,15-16H2,1-4H3,(H,23,25);1H |
InChI Key |
JILKEXILDGVWAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCC)(C(=O)NNC1=CC=C(C=C1)Br)N(CC)CC.Cl |
Origin of Product |
United States |
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